(Fmoc-Cys-OtBu)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)/t37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCNHOFZFYLKLF-UWXQCODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Fmoc-Cys-OtBu)2: Chemical Properties, Structure, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N,N'-bis(Fmoc)-L-cystine di-tert-butyl ester, commonly referred to as (Fmoc-Cys-OtBu)2. This key building block is integral to solid-phase peptide synthesis (SPPS), particularly in the construction of peptides containing disulfide bridges, which are crucial for the structural integrity and biological activity of many therapeutic peptides and proteins.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-cystine, where the amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl groups are protected by the tert-butyl (OtBu) ester. The molecule consists of two Fmoc-cysteine-OtBu units linked by a disulfide bond.

Structure:

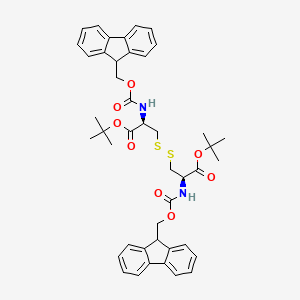

The chemical structure of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

| Property | Value |

| IUPAC Name | tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |

| CAS Number | 139592-37-3 |

| Molecular Formula | C44H48N2O8S2 |

| Molecular Weight | 797.0 g/mol [1] |

| Appearance | White to off-white solid/powder |

| Purity | Typically >96% |

| Storage | -20°C for long-term storage |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | Data not available¹ |

| Boiling Point | Data not available |

| Solubility | Generally soluble in organic solvents such as DMF and DMSO.[1] Quantitative data not readily available. |

| Optical Rotation | [α]D²⁰ = -6.0 ± 0.5º (c=0.5 in CHCl₃) |

¹The melting point for the related compound Fmoc-S-tert-butyl-L-cysteine is reported to be in the range of 135 - 145 °C.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Specific chemical shift data not readily available in the public domain. Spectra for similar compounds show characteristic peaks for the Fmoc, tert-butyl, and amino acid protons. |

| ¹³C NMR | Specific chemical shift data not readily available. |

| FT-IR | Specific peak data not readily available. Expected to show characteristic absorptions for N-H, C=O (ester and carbamate), and aromatic C-H bonds. |

| Mass Spectrometry | Expected to show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the Fmoc and tert-butyl protecting groups. |

Experimental Protocols

Synthesis of this compound

-

Esterification: Protection of the carboxylic acid groups of L-cystine with a tert-butyl group. This is typically achieved using isobutylene in the presence of a strong acid catalyst.

-

Fmoc Protection: Protection of the amino groups with Fmoc-Cl or Fmoc-OSu in the presence of a base.

-

Purification: The final product would be purified by column chromatography or recrystallization.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS to introduce a disulfide bridge into a peptide sequence. The general workflow is as follows:

Caption: General workflow for incorporating this compound in SPPS.

Detailed Protocol for Coupling in SPPS:

-

Resin Swelling: The solid support resin with the N-terminal Fmoc-protected peptide is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the peptide-resin using a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-adduct.

-

Coupling: this compound is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed until completion.

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu esters) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The ability to introduce stable disulfide bonds is critical in the development of many peptide-based therapeutics. Disulfide bridges are essential for maintaining the correct three-dimensional structure of peptides, which is often a prerequisite for their biological activity and stability. This compound is a key reagent in the synthesis of such peptides, finding applications in the development of:

-

Hormonal Peptides: Many peptide hormones, such as oxytocin and vasopressin, contain disulfide bridges.

-

Toxins and Venoms: A wide range of toxins and venoms with potential therapeutic applications are disulfide-rich peptides.

-

Enzyme Inhibitors: Peptides designed to inhibit specific enzymes often rely on a defined structure stabilized by disulfide bonds.

-

Antibody-Drug Conjugates (ADCs): The cysteine residues introduced can be used for the site-specific conjugation of cytotoxic drugs to antibodies.

Conclusion

This compound is a vital tool for peptide chemists and drug development professionals. Its chemical properties allow for the efficient and controlled introduction of disulfide bonds in solid-phase peptide synthesis. While detailed experimental data for some of its physical properties are not widely published, its utility and application in the synthesis of complex peptides are well-established. A thorough understanding of its handling and reactivity is essential for the successful development of peptide-based therapeutics.

References

An In-depth Technical Guide on (Fmoc-Cys-OtBu)2: Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα,Nα'-Bis(Fmoc)-L-cystine di-tert-butyl ester, commonly referred to as (Fmoc-Cys-OtBu)2. This reagent is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the efficient introduction of disulfide bonds, which are vital for the structural integrity and biological activity of many peptides and proteins.

Core Compound Data

This compound is a pre-formed, disulfide-linked dimer of cysteine, where the α-amino groups are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl groups are protected as tert-butyl (OtBu) esters. This structure allows for its direct incorporation into a peptide sequence, simplifying the process of creating disulfide bridges.

| Parameter | Value | Reference |

| CAS Number | 139592-37-3 | [1][2] |

| Molecular Formula | C44H48N2O8S2 | [1][2] |

| Molecular Weight | 797.01 g/mol | [1] |

| Alternate Names | Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester) | [1][2] |

| Appearance | White to off-white solid | |

| Application | Fmoc protected cysteine derivative for peptide synthesis | [1][2] |

Role in Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) for the creation of peptides containing a disulfide bond. Disulfide bonds are critical for stabilizing the three-dimensional structure of many biologically active peptides, including hormones, toxins, and growth factors.

The use of a pre-formed disulfide-linked cysteine dimer offers a strategic advantage over the oxidation of two individual cysteine residues post-synthesis. It can simplify the synthesis and purification process by reducing the potential for side reactions, such as the formation of incorrect disulfide bridges in peptides with multiple cysteine pairs, or intermolecular dimerization.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This protocol can be adapted for automated peptide synthesizers.

3.1. Materials and Reagents

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

3.2. Synthesis Workflow

The synthesis follows the standard cycle of Fmoc-SPPS: deprotection, activation, and coupling.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain. This step is performed before each amino acid coupling.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (1.5-2 equivalents) and HOBt (1.5-2 equivalents) in DMF.

-

Add HBTU (1.5-2 equivalents) and DIPEA (3-4 equivalents) to the solution to pre-activate the carboxyl groups.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu esters.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualization of Workflows and Concepts

4.1. Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the key stages from resin preparation to the final purified peptide.

References

Synthesis and Purification of (Fmoc-Cys-OtBu)₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα,Nα'-Bis-Fmoc-L-cystine bis(tert-butyl ester), commonly referred to as (Fmoc-Cys-OtBu)₂. This disulfide-linked amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of disulfide bridges in synthetic peptides and for the development of cleavable linkers.

Overview

(Fmoc-Cys-OtBu)₂ is a cystine dipeptide where the amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the carboxyl groups are protected as tert-butyl (OtBu) esters. The defining feature of this molecule is the disulfide bond linking the two cysteine residues. This disulfide bond is a critical structural motif in many biologically active peptides and proteins, contributing to their conformational stability.[1][2] The presence of the Fmoc and OtBu protecting groups allows for its direct use in standard Fmoc-based solid-phase peptide synthesis.[2]

Synthesis Methodology

The synthesis of (Fmoc-Cys-OtBu)₂ is typically achieved through the oxidative dimerization of its monomeric precursor, Fmoc-Cys-OtBu-OH. This process involves the formation of a disulfide bond between the thiol groups of two protected cysteine molecules.

Synthesis Workflow

The overall workflow for the synthesis and purification of (Fmoc-Cys-OtBu)₂ can be visualized as a three-step process: preparation of the protected monomer, oxidative dimerization, and finally, purification and characterization of the desired product.

Caption: Synthesis and Purification Workflow for (Fmoc-Cys-OtBu)₂.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis and purification of (Fmoc-Cys-OtBu)₂.

Preparation of Fmoc-L-Cysteine-OtBu (Monomer)

The starting material for the synthesis of (Fmoc-Cys-OtBu)₂ is the corresponding monomer, Fmoc-L-Cysteine-OtBu. This can be prepared from commercially available Fmoc-Cys(Trt)-OH by first protecting the carboxylic acid as a tert-butyl ester, followed by removal of the trityl protecting group from the thiol. A more direct approach, if starting from Fmoc-Cys-OH, involves the direct esterification of the carboxylic acid.

Oxidative Dimerization to (Fmoc-Cys-OtBu)₂

This protocol describes the formation of the disulfide bond from the protected cysteine monomer using iodine as the oxidizing agent.

Materials:

-

Fmoc-Cys-OtBu-OH

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Fmoc-Cys-OtBu-OH (1 equivalent) in a suitable solvent mixture such as DCM/MeOH (e.g., 9:1 v/v) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a 0.5 M solution of iodine in DCM.

-

Slowly add the iodine solution dropwise to the stirred solution of Fmoc-Cys-OtBu-OH until a faint, persistent yellow or brown color of excess iodine is observed. This typically requires approximately 1.1 to 1.2 equivalents of iodine.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, quench the excess iodine by adding 1 M sodium thiosulfate solution dropwise until the color disappears.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (Fmoc-Cys-OtBu)₂.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude product is purified by preparative RP-HPLC to obtain the final product with high purity.

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 stationary phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

-

Lyophilizer

Procedure:

-

Dissolve the crude (Fmoc-Cys-OtBu)₂ in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Elute the product using a linear gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main product peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and remove the acetonitrile by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the purified (Fmoc-Cys-OtBu)₂ as a white solid.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₄H₄₈N₂O₈S₂ |

| Molecular Weight | 797.0 g/mol [3] |

| CAS Number | 139592-37-3[1] |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% to ≥98%[2][4] |

Analytical Characterization (Expected)

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the Fmoc group protons (aromatic region), the tert-butyl protons (aliphatic singlet), and the cysteine α- and β-protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons of the Fmoc group, and aliphatic carbons of the cysteine and tert-butyl groups. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak at m/z ≈ 797.3 and [M+Na]⁺ peak at m/z ≈ 819.3. |

| RP-HPLC | A single major peak indicating high purity under the specified conditions. |

Logical Relationships in Synthesis

The synthesis of (Fmoc-Cys-OtBu)₂ relies on a logical progression of protecting group manipulation and redox chemistry. The choice of protecting groups is critical for the successful synthesis.

Caption: Logic Diagram for (Fmoc-Cys-OtBu)₂ Synthesis.

Conclusion

The synthesis and purification of (Fmoc-Cys-OtBu)₂ is a straightforward process for chemists familiar with peptide synthesis and purification techniques. The key step is the controlled oxidation of the protected cysteine monomer to form the desired disulfide-linked dimer. Proper purification by RP-HPLC is essential to achieve the high purity required for its application in solid-phase peptide synthesis. This guide provides a solid foundation for researchers and professionals to successfully synthesize and utilize this important building block in their drug discovery and development endeavors.

References

(Fmoc-Cys-OtBu)2: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα,Nα'-Bis(Fmoc)-L-cystine di-tert-butyl ester, commonly referred to as (Fmoc-Cys-OtBu)2. Understanding the stability profile of this critical reagent is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development and research. This guide synthesizes available data and provides detailed methodologies for stability assessment.

Core Concepts and Stability Profile

This compound is a disulfide-linked dimer of Fmoc-protected L-cysteine with a tert-butyl (OtBu) ester protecting group on the C-terminus. The stability of this compound is primarily influenced by the lability of the Fmoc and OtBu protecting groups and the integrity of the disulfide bond under various chemical and physical conditions. While extensive quantitative stability data for this specific molecule is limited in publicly available literature, a stability profile can be inferred from the known chemistry of its constituent parts and data from similar compounds.

Summary of Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Recommendations from various suppliers, while slightly varied, point towards cold and dry conditions to prevent degradation.

| Storage Duration | Recommended Temperature | Additional Conditions |

| Long-term (months to years) | -20°C[1][2][3] | Desiccated, under an inert atmosphere (e.g., argon or nitrogen)[2] |

| Short-term (weeks) | Room Temperature to 4°C | Keep container well-sealed and protected from moisture |

For solutions of this compound in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), it is advisable to store them at -20°C or lower and use them within a limited timeframe to minimize degradation. Aliquoting solutions can help to avoid repeated freeze-thaw cycles which may accelerate degradation.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups and the reduction or scrambling of the disulfide bond.

Caption: Potential Degradation Pathways for this compound.

-

Fmoc Group Cleavage: The fluorenylmethyloxycarbonyl (Fmoc) group is notoriously labile to basic conditions. Exposure to bases, such as piperidine used in SPPS, will lead to its removal.

-

OtBu Group Cleavage: The tert-butyl ester is sensitive to acidic conditions. Strong acids like trifluoroacetic acid (TFA), commonly used for cleavage from the resin in SPPS, will deprotect the C-terminus.

-

Disulfide Bond Reduction: The disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), yielding two molecules of Fmoc-Cys(SH)-OtBu.

-

Disulfide Scrambling: In the presence of free thiols, disulfide exchange or scrambling can occur, leading to the formation of mixed disulfides and compromising the purity of the desired product.

Experimental Protocols for Stability and Purity Assessment

A systematic approach to evaluating the stability of this compound involves subjecting the compound to various conditions and monitoring its purity over time using appropriate analytical techniques.

General Protocol for a Stability Study

-

Sample Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMF, acetonitrile) at a known concentration.

-

Aliquoting and Storage: Aliquot the solution into multiple vials to be stored under different conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). Include control vials stored at the recommended long-term storage condition (-20°C).

-

Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition for analysis.

-

Analysis: Analyze the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), to determine the purity of this compound and identify any degradation products.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective technique for assessing the purity of Fmoc-protected amino acids and monitoring their degradation.

Typical RP-HPLC Protocol:

| Parameter | Specification |

| Column | C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV absorbance at 265 nm (for the Fmoc group) and/or 210-220 nm (for the peptide bond) |

| Sample Preparation | Dissolve the sample in a suitable solvent, typically a mixture of the mobile phases. |

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

Caption: Workflow for assessing the stability of this compound.

Concluding Remarks

Ensuring the stability of this compound is critical for the successful synthesis of high-quality peptides. By adhering to the recommended storage conditions, particularly long-term storage at -20°C under desiccated and inert conditions, researchers can minimize degradation and ensure the reliability of their synthetic outcomes. The implementation of systematic stability studies, utilizing analytical methods such as RP-HPLC, is recommended to verify the integrity of the reagent, especially when stored for extended periods or under non-ideal conditions.

References

An In-depth Technical Guide to Fmoc and OtBu Protecting Groups in Cystine Chemistry for Peptide Synthesis

This technical guide provides a comprehensive overview of the use of 9-fluorenylmethoxycarbonyl (Fmoc) and tert-Butyl (tBu) based protecting groups, including the tert-butyl ester (OtBu), in the context of cysteine and cystine chemistry for solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed insights into orthogonal protection strategies, experimental protocols, and quantitative data to guide the synthesis of complex cystine-containing peptides.

The Principle of Orthogonal Protection in Peptide Synthesis

The successful chemical synthesis of peptides relies on the precise and sequential formation of amide bonds between amino acids. To prevent unwanted side reactions at the Nα-amino group and reactive amino acid side chains, temporary and permanent protecting groups are employed. An ideal protection strategy is "orthogonal," meaning that different classes of protecting groups can be removed under specific conditions without affecting others.[1]

The most widely adopted methodology in modern SPPS is the Fmoc/tBu strategy.[2] This approach is defined by the use of the base-labile Fmoc group for the temporary protection of the Nα-amino group and acid-labile groups, such as tert-butyl (tBu, OtBu), for the "permanent" protection of amino acid side chains.[3] This orthogonality is fundamental to controlling the synthesis of complex peptides, including those containing the disulfide-forming amino acid, cystine.[1][2]

The Nα-Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the Fmoc/tBu strategy for the temporary protection of the α-amino group of amino acids.

-

Protection: The Fmoc group is introduced onto the amino acid's Nα-amino group, rendering it unreactive during the peptide coupling step.

-

Deprotection (Cleavage): The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The cleavage occurs via a β-elimination mechanism. This deprotection step liberates the Nα-amine, making it available for coupling with the next activated amino acid in the sequence.[4] The progress of the deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct that is released.[3]

Side-Chain Protection of Cysteine: The Role of OtBu and Related Groups

Cysteine's reactive thiol (-SH) side chain necessitates robust protection to prevent undesired oxidation and disulfide scrambling during peptide synthesis.[5] While the user specified "OtBu" (tert-butyl ester), this is typically used for protecting the side-chain carboxyl groups of aspartic and glutamic acid.[6] For cysteine's thiol group, the analogous protecting group is the S-tert-butyl (tBu) group.

The S-tert-butyl (tBu) group offers strong acid stability, remaining intact during the repetitive piperidine-mediated Fmoc deprotection steps.[5][7] Its removal requires harsh acidic conditions, typically in the final cleavage cocktail, often containing trifluoroacetic acid (TFA).[5] This makes it less ideal for strategies requiring selective on-resin disulfide bond formation but suitable for linear peptides where global deprotection is the final step.[5]

For the synthesis of cystine-containing peptides, a variety of thiol protecting groups are employed, chosen based on the desired disulfide bond formation strategy. The orthogonality of these groups to the Fmoc/tBu strategy is paramount.

The choice of a thiol protecting group can significantly impact the efficiency of the synthesis, particularly concerning the racemization of the cysteine residue during coupling.

| Protecting Group | Coupling Conditions (HCTU/6-Cl-HOBt/DIEA) | % D-Cys (Racemization) at 25°C | % D-Cys (Racemization) at 90°C |

| Trityl (Trt) | Standard basic activation | 8.0% | 26.6% |

| Diphenylmethyl (Dpm) | Standard basic activation | 1.2% | 4.5% |

| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure coupling | 0.74% | Not Reported |

| Table 1: Comparison of racemization levels for different cysteine thiol protecting groups. Data compiled from literature reports. |

| Protecting Group | Cleavage Reagent | Key Features |

| Trityl (Trt) | Trifluoroacetic acid (TFA), Iodine (I₂) | Most commonly used; labile to standard TFA cleavage.[1] |

| Acetamidomethyl (Acm) | Iodine (I₂), Mercury(II) acetate | Stable to TFA, allowing for purification of the protected peptide before disulfide formation.[1] |

| 4-Methoxytrityl (Mmt) | Dilute TFA (1-3%) | More acid-labile than Trt, enabling selective on-resin removal.[1] |

| tert-Butyl (tBu) | TFMSA, Mercury(II) acetate, TFA/DMSO/anisole | Stable to TFA and iodine oxidation.[6] |

| tert-Butylsulfenyl (StBu) | Reducing agents (e.g., thiols, phosphines) | Stable to both acidic and basic conditions of SPPS.[1][7] |

| Table 2: Stability and cleavage conditions for common cysteine thiol protecting groups.[1][6] |

Strategies for Synthesizing Cystine-Containing Peptides

There are two primary strategies for incorporating a cystine disulfide bridge into a peptide using the Fmoc/tBu methodology.

This is the most common approach, where two cysteine residues with appropriate thiol protecting groups are incorporated into the peptide sequence during SPPS. The disulfide bond is then formed either while the peptide is still attached to the solid support (on-resin) or after cleavage from the resin (in-solution).

The choice of thiol protecting group is critical. For instance, to form a single disulfide bond, two Fmoc-Cys(Trt)-OH residues can be used.[8] The Trt groups are removed during the final TFA cleavage, and the resulting free thiols are oxidized to form the disulfide bond.[8] For more complex peptides with multiple disulfide bonds, a combination of orthogonal protecting groups (e.g., Trt and Acm) is necessary to direct the regioselective formation of the correct disulfide bridges.[8]

An alternative strategy involves the use of a pre-formed, symmetrically protected cystine derivative. A key building block for this approach is Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester) .[9] This compound incorporates the pre-formed disulfide bond and has both the Nα-amino groups protected with Fmoc and the carboxyl groups protected as tert-butyl esters.

This building block is advantageous for its stability and solubility, facilitating its use in various coupling reactions.[9][10] It allows for the direct incorporation of the entire cystine moiety into a peptide chain during SPPS, simplifying the synthesis process by avoiding the post-synthesis oxidation step. The Fmoc groups are removed under standard basic conditions, and the OtBu esters are cleaved during the final acid-mediated global deprotection. This approach is particularly useful for creating symmetrical homodimers or for introducing a cystine bridge at a specific point in the peptide sequence with high fidelity.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of cystine-containing peptides using Fmoc/tBu chemistry.

This protocol details the removal of the N-terminal Fmoc group to allow for the subsequent coupling reaction.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.[3]

-

Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[3]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct. The resin is now ready for the next coupling step.

This protocol describes the simultaneous deprotection of two Cys(Trt) groups and the subsequent oxidation to form a cystine bridge on the solid support.

-

Resin Preparation: Swell the fully assembled peptidyl-resin containing two Fmoc-Cys(Trt)-OH residues in DMF for 30 minutes. Wash the resin thoroughly with DMF (3 times) and then with Dichloromethane (DCM) (3 times).[1]

-

Oxidation Solution: Prepare a 0.1 M solution of iodine (I₂) in a suitable solvent (e.g., DMF or a mixture of DMF/DCM/Methanol).[1]

-

Reaction: Add the iodine solution to the resin, using 5-10 equivalents of I₂ per pair of cysteine residues. Agitate the mixture at room temperature.[1] Monitor the reaction for completion (typically 1-2 hours) using a qualitative test (e.g., Ellman's test on a cleaved sample to check for free thiols).

-

Washing: Once the reaction is complete, filter the iodine solution and wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess iodine and byproducts.[1]

-

Final Cleavage: The cyclic peptide can now be cleaved from the resin using a standard TFA cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5).[1]

-

Purification: The crude cyclic peptide is precipitated in cold diethyl ether, centrifuged, washed, and dried. Final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

This protocol is for the final cleavage of a peptide from the resin, with simultaneous removal of acid-labile side-chain protecting groups (including Trt from cysteine) and subsequent disulfide bond formation in solution.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Cys(Trt) is TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5).[11] TIS is a crucial scavenger that irreversibly quenches the trityl cation, preventing side reactions and ensuring complete deprotection.[8]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum. At this stage, the peptide contains free thiol groups.

-

In-Solution Oxidation: Dissolve the crude linear peptide in a suitable aqueous buffer (e.g., ammonium bicarbonate) at a high dilution (typically 0.1-1 mg/mL) to favor intramolecular disulfide bond formation. Stir the solution gently, open to the atmosphere, at room temperature for 12-24 hours. The dissolved oxygen will facilitate the oxidation.

-

Purification: Monitor the reaction by RP-HPLC and Mass Spectrometry. Once complete, the cyclic peptide can be purified by RP-HPLC.

Conclusion

The Fmoc/tBu orthogonal strategy provides a robust and versatile framework for the synthesis of complex peptides. The successful incorporation of cystine bridges is highly dependent on the judicious selection of cysteine thiol protecting groups. For simple peptides, the use of Fmoc-Cys(Trt)-OH followed by a post-synthetic oxidation step is a reliable and cost-effective method. For more complex structures with multiple disulfide bonds, a combination of orthogonal thiol protecting groups is essential for regioselective control. The direct incorporation of pre-formed protected cystine building blocks, such as Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester), offers an efficient alternative that simplifies the synthetic workflow by eliminating the need for a separate oxidation step. A thorough understanding of the chemical properties and lability of these protecting groups, as detailed in this guide, is critical for the successful development of cystine-containing peptide therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

(Fmoc-Cys-OtBu)2: A Technical Guide to its Application as a Building Block for Disulfide-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Nα,Nα'-Bis(Fmoc)-L-cystine di-tert-butyl ester, commonly referred to as (Fmoc-Cys-OtBu)2, as a specialized building block in Solid-Phase Peptide Synthesis (SPPS) for the efficient introduction of disulfide bridges in synthetic peptides. Disulfide bonds are critical for the structural integrity and biological activity of a vast array of peptides and proteins. The use of a pre-formed disulfide-linked building block like this compound offers a distinct strategic advantage in peptide synthesis by ensuring the correct pairing of cysteine residues, particularly in the synthesis of symmetrical homodimers or peptides with a single, well-defined disulfide loop.

Core Concepts and Strategic Advantages

The primary strategy behind employing this compound is to incorporate a pre-formed cystine unit into the peptide chain, thereby bypassing the need for a separate on-resin or in-solution oxidation step to form the disulfide bond. This approach can be particularly advantageous in scenarios where:

-

Symmetry is desired: For the synthesis of homodimeric peptides, the direct coupling of this compound can be more efficient than the oxidation of a monomeric cysteine-containing peptide.

-

Oxidation conditions are problematic: Sensitive residues within a peptide sequence may be susceptible to degradation under the oxidative conditions required for disulfide bond formation. Introducing the disulfide bond in a protected form circumvents this issue.

-

Simplified workflow: Eliminating a separate oxidation step can streamline the synthesis process, potentially reducing the number of synthetic operations and purification steps.

The orthogonality of the protecting groups is central to the utility of this building block. The Nα-Fmoc group is labile to basic conditions (typically piperidine), allowing for stepwise peptide elongation, while the tert-butyl (OtBu) ester protecting the carboxylic acid and the tert-butyl (tBu) ether on the cysteine side-chain are stable to these conditions and are removed during the final acidolytic cleavage from the resin.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 139592-37-3 |

| Molecular Formula | C44H48N2O8S2 |

| Molecular Weight | 797.01 g/mol |

| Appearance | White to off-white solid |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Side-Chain Protection | tert-Butyl (OtBu) on the carboxyl group |

Experimental Protocols

While the direct incorporation of a dimeric building block like this compound can present challenges due to steric hindrance, the following protocols are based on established methods for coupling sterically hindered amino acids in Fmoc-SPPS.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the manual coupling of this compound onto a solid support with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, 1.5-3 equivalents).

-

Add the base (e.g., DIPEA, 3-6 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

-

Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered couplings, extending the reaction time or performing a double coupling (repeating steps 4-6) may be necessary to ensure complete reaction.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.

-

Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 or a simpler TFA/TIS/H2O 95:2.5:2.5 mixture if the peptide is not sensitive to oxidation)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptidyl-resin with DCM (5x) and dry it thoroughly under vacuum for at least 1 hour.

-

Cleavage:

-

Add the pre-chilled cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per 0.1 mmol of resin substitution).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3 times).

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance Comparison

Quantitative data directly comparing the coupling efficiency and overall yield of using this compound versus the more common on-resin oxidation strategy is not extensively available in peer-reviewed literature. However, a qualitative comparison of the two strategies can be made.

| Parameter | This compound Incorporation | On-Resin Disulfide Formation |

| Coupling Efficiency | Potentially lower due to steric hindrance of the dimeric structure. May require optimized coupling reagents (e.g., HATU, HCTU) and longer reaction times or double coupling. | Generally high for monomeric Fmoc-Cys(protecting group)-OH. |

| Side Reactions during Coupling | Risk of incomplete coupling leading to deletion sequences. | Racemization of the cysteine residue is a known risk, especially with base-mediated activation. |

| Disulfide Bond Regioselectivity | Guaranteed correct pairing for the incorporated cystine. | Requires orthogonal protecting groups and selective deprotection/oxidation for peptides with multiple disulfide bonds to ensure correct connectivity. |

| Overall Yield | Highly dependent on the coupling efficiency at the point of incorporation. | Can be affected by the efficiency of both the coupling of cysteine monomers and the subsequent oxidation step. |

| Process Complexity | Simpler workflow by eliminating a separate oxidation step. | Requires additional steps for selective deprotection and oxidation. |

| Applicability | Ideal for symmetrical homodimers and peptides with a single, predetermined disulfide bond. | More versatile for complex peptides with multiple, non-symmetrical disulfide bonds. |

Visualizations

Chemical Structure of this compound

The Strategic Incorporation of Pre-formed Disulfide Bridges in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical post-translational modifications that play a pivotal role in the structural stabilization and biological activity of a vast array of peptides and proteins. These covalent linkages between two cysteine residues impose conformational constraints, which are essential for proper folding, increased resistance to proteolytic degradation, and precise receptor binding. Consequently, the regioselective formation of disulfide bridges is a paramount challenge in the chemical synthesis of complex peptides, particularly those with multiple disulfide bonds, such as conotoxins, defensins, and insulin.[1][2][3]

Traditionally, disulfide bonds are formed either by random oxidation of cysteine residues in solution or through a stepwise approach involving orthogonal protecting groups that are sequentially removed to allow for controlled oxidation. While effective, these methods can be time-consuming and may lead to side reactions or misfolded isomers, thereby reducing the overall yield and purity of the target peptide.[4] An alternative and increasingly attractive strategy is the incorporation of pre-formed disulfide bridges using orthogonally protected cystine building blocks. This approach simplifies the synthetic workflow and can significantly improve the efficiency and outcome of complex peptide synthesis.

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using pre-formed disulfide bridges in peptide synthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this powerful strategy for the efficient synthesis of disulfide-rich peptides.

Core Principles of the Pre-formed Disulfide Bridge Strategy

The pre-formed disulfide bridge strategy involves the synthesis of a di-amino acid building block where two cysteine residues are already connected via a disulfide bond. This "cystine" unit is asymmetrically protected at the N-termini, allowing for its incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS). A common example is the N-α-Fmoc, N-α'-Boc-L-cystine derivative, where the Fmoc group is labile to basic conditions (e.g., piperidine) used in standard SPPS for chain elongation, while the Boc group is stable under these conditions but can be removed later with acid.

The primary advantage of this approach is that one disulfide bond is introduced into the peptide backbone as a single unit, thereby reducing the number of subsequent oxidation and deprotection steps. This is particularly beneficial for the synthesis of peptides with multiple disulfide bridges, as it simplifies the orthogonal protection scheme and minimizes the potential for disulfide scrambling.[5]

Advantages of Using Pre-formed Disulfide Bridges:

-

Simplified Synthesis: Reduces the number of on-resin or in-solution oxidation steps.

-

Improved Regioselectivity: Ensures the correct connectivity of one disulfide bond from the outset.

-

Higher Yields: Can lead to higher overall yields by minimizing side reactions and misfolding associated with stepwise oxidation.

-

Reduced Purification Challenges: Simplifies the crude peptide mixture, facilitating easier purification.

Synthesis of Orthogonally Protected Cystine Building Blocks

The successful implementation of the pre-formed disulfide bridge strategy hinges on the availability of asymmetrically protected cystine derivatives. The synthesis of these building blocks is a critical first step. A general protocol for the synthesis of N-Fmoc-N'-Boc-L-cystine is outlined below.

Experimental Protocol: Synthesis of N-Fmoc-N'-Boc-L-Cystine

This protocol describes a representative synthesis of an asymmetrically protected cystine building block.

Materials:

-

L-Cystine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Hydrochloric acid (HCl)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

Procedure:

-

Monoprotection with Boc:

-

Dissolve L-cystine in a 1:1 mixture of dioxane and aqueous NaOH solution.

-

Cool the solution in an ice bath and add (Boc)₂O dropwise while maintaining the pH between 9 and 10 with the addition of NaOH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with HCl to pH 2-3 and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain mono-Boc-L-cystine.

-

-

Fmoc Protection:

-

Dissolve the mono-Boc-L-cystine in a mixture of acetone and aqueous NaHCO₃ solution.

-

Add a solution of Fmoc-OSu in acetone dropwise.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Remove the acetone under reduced pressure, acidify the aqueous solution with HCl, and extract the product with ethyl acetate.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-Fmoc-N'-Boc-L-cystine.

-

Quantitative Data:

| Step | Key Reagents | Typical Reaction Time | Typical Yield |

| Mono-Boc Protection | (Boc)₂O, NaOH | 12-16 hours | 60-70% |

| Fmoc Protection | Fmoc-OSu, NaHCO₃ | 4-6 hours | 70-80% |

| Overall | 42-56% |

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Once the orthogonally protected cystine building block is synthesized, it can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.

Experimental Workflow: SPPS with a Pre-formed Disulfide Bridge

The following diagram illustrates the general workflow for incorporating a pre-formed cystine unit and forming a second disulfide bond using an orthogonal protecting group strategy.

Detailed Protocol: Incorporation of N-Fmoc-N'-Boc-Cystine

This protocol assumes a standard Fmoc-SPPS procedure on a rink amide resin.

Materials:

-

Rink amide resin

-

N-Fmoc-N'-Boc-L-cystine

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU, HOBt, DIC, etc.

-

Base: DIPEA or NMM

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell the rink amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the subsequent Fmoc-amino acids according to the desired sequence using a suitable coupling reagent (e.g., HBTU/DIPEA).

-

Incorporation of Cystine: At the desired position in the sequence, couple the N-Fmoc-N'-Boc-L-cystine using standard coupling conditions. Double coupling may be required to ensure complete incorporation due to the steric hindrance of the building block.

-

Chain Elongation: After coupling the cystine unit, remove the Fmoc group with 20% piperidine in DMF and continue elongating the peptide chain from the newly freed amino group. The Boc group on the other end of the cystine unit remains intact.

-

Final Deprotection and Cleavage: Once the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O). This step cleaves the peptide from the resin and simultaneously removes the Boc group from the cystine unit and other acid-labile side-chain protecting groups.

-

Second Disulfide Bond Formation: The crude peptide now contains one pre-formed disulfide bond and two free cysteine residues. The second disulfide bond can be formed in solution by oxidation (e.g., air oxidation in a basic buffer, or using reagents like DMSO or iodine).

-

Purification and Analysis: Purify the final peptide by reverse-phase HPLC and characterize by mass spectrometry.

Comparative Analysis of Disulfide Bond Formation Strategies

The choice of strategy for disulfide bond formation significantly impacts the overall efficiency of peptide synthesis. The following table provides a comparative overview of the pre-formed disulfide bridge strategy versus sequential and random oxidation methods.

| Strategy | General Principle | Advantages | Disadvantages | Typical Crude Purity | Typical Overall Yield |

| Pre-formed Disulfide Bridge | Incorporation of an asymmetrically protected cystine unit during SPPS. | Simplified orthogonal scheme, reduced number of oxidation steps, potentially higher yields and purity. | Requires synthesis of the special cystine building block, which can be sterically hindered during coupling. | Moderate to High | 15-30%[6] |

| Sequential Orthogonal Formation | Cysteine residues are protected with orthogonal groups (e.g., Trt, Acm, StBu) which are selectively removed to allow for stepwise disulfide bond formation. | High regioselectivity for all disulfide bonds. | Requires multiple deprotection and oxidation steps, which can be time-consuming and lead to cumulative yield loss.[7] | Moderate | 10-25%[8] |

| Random Oxidation (Folding) | All cysteine residues are deprotected simultaneously, and the disulfide bonds are formed by oxidation in solution, relying on the peptide's natural folding propensity. | Simple and requires no special protecting groups. | Can lead to a mixture of disulfide isomers (scrambling), requiring extensive purification. Only suitable for peptides that have a strong thermodynamic preference for the native conformation.[9] | Low to Moderate | Variable (highly sequence-dependent) |

Application in Drug Development: Conotoxins and Defensins

Disulfide-rich peptides are of significant interest in drug development due to their high stability and target specificity. Conotoxins and defensins are two prominent examples where the efficient synthesis of these complex molecules is crucial.

Conotoxins and Nicotinic Acetylcholine Receptors (nAChRs)

Conotoxins are a diverse family of neurotoxic peptides found in the venom of marine cone snails. They are potent and selective modulators of various ion channels, including nicotinic acetylcholine receptors (nAChRs).[6][10] The α-conotoxins, for example, are antagonists of nAChRs and are valuable tools for studying receptor function and potential therapeutics for neurological disorders. The rigid structure conferred by their multiple disulfide bonds is essential for their high affinity and selectivity.

The signaling pathway of α-conotoxins involves the direct blockade of nAChRs, preventing the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular depolarization.

Human β-Defensins and Toll-Like Receptor (TLR) Signaling

Human β-defensins (hBDs) are antimicrobial peptides that are key components of the innate immune system.[11][12][13] They possess a characteristic triple-stranded β-sheet structure stabilized by three disulfide bonds. Beyond their direct antimicrobial activity, hBDs also function as immunomodulators, influencing inflammatory responses through interactions with host cell receptors, including Toll-like receptors (TLRs). For instance, hBD3 has been shown to modulate TLR4 signaling pathways.[14]

The synthesis of hBDs and their analogs is crucial for studying their structure-activity relationships and therapeutic potential. The pre-formed disulfide bridge strategy can be a valuable tool for efficiently producing these complex peptides.

Conclusion

The synthesis of peptides containing multiple disulfide bonds is a formidable challenge in peptide chemistry. The pre-formed disulfide bridge strategy offers a powerful and efficient alternative to traditional methods of disulfide bond formation. By incorporating an orthogonally protected cystine unit during SPPS, this approach simplifies the synthetic workflow, enhances regioselectivity, and can lead to higher yields and purity of the final product. While the initial synthesis of the asymmetrically protected cystine building block is an additional step, the downstream benefits, particularly for complex peptides like conotoxins and defensins, make this a highly valuable strategy for both academic research and industrial drug development. As the demand for complex peptide therapeutics continues to grow, the adoption of robust and efficient synthetic methodologies such as the pre-formed disulfide bridge strategy will be increasingly crucial.

References

- 1. mdpi.com [mdpi.com]

- 2. blog.mblintl.com [blog.mblintl.com]

- 3. Frontiers | Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. Conformational landscape and pathway of disulfide bond reduction of human alpha defensin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering disulfide bridges to dissect antimicrobial and chemotactic activities of human β-defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3 [mdpi.com]

- 13. Human β-Defensin 4 with Non-Native Disulfide Bridges Exhibit Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (Fmoc-Cys-OtBu)2: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acid derivatives is paramount for successful peptide synthesis and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the solubility of Nα,Nα'-Bis-Fmoc-L-cystine bis(tert-butyl ester), commonly referred to as (Fmoc-Cys-OtBu)2, in common organic solvents. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide consolidates qualitative information from various sources and provides a detailed experimental protocol for determining its solubility in a laboratory setting.

Physicochemical Properties and General Solubility

This compound is a protected form of the amino acid cystine, where the amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the carboxyl groups are esterified with a tert-butyl (OtBu) group. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis. The bulky and hydrophobic nature of the Fmoc and OtBu groups significantly influences the solubility of the molecule, generally enhancing its solubility in organic solvents.[1]

One manufacturer explicitly states that this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] In line with general principles for Fmoc-protected amino acids, this compound is expected to exhibit good solubility in polar aprotic solvents, which are standard in solid-phase peptide synthesis (SPPS). These solvents are effective at solvating both the protected amino acid and the resin support.

Qualitative Solubility in Common Organic Solvents

Based on the general characteristics of Fmoc-protected amino acids and available information, the following table summarizes the expected qualitative solubility of this compound. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.

| Solvent | Abbreviation | Type | Expected Solubility | Notes |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble[2] | A strong solvent for a wide array of organic compounds.[3] |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Likely Soluble | A widely used solvent in SPPS with excellent solvating properties for Fmoc-amino acids. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Likely Soluble | An alternative to DMF, often used to disrupt peptide aggregation. |

| Dichloromethane | DCM | Nonpolar | Likely Soluble | Commonly used in SPPS for resin washing and some coupling reactions. |

| Acetonitrile | ACN | Polar Aprotic | Likely Soluble | Often used in purification (e.g., HPLC) and as a co-solvent. |

| Chloroform | CHCl3 | Nonpolar | Potentially Soluble | A common organic solvent for a range of organic compounds. |

| Ethyl Acetate | EtOAc | Polar Aprotic | Potentially Soluble | A moderately polar solvent. |

| Acetone | (CH3)2CO | Polar Aprotic | Potentially Soluble | A common laboratory solvent. |

| Water | H2O | Polar Protic | Insoluble | The hydrophobic protecting groups make it insoluble in aqueous solutions. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

High-purity organic solvent of choice (e.g., DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved this compound.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Employ a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak using a UV detector at an appropriate wavelength (e.g., 265 nm or 301 nm, characteristic of the Fmoc group).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a protected amino acid derivative like this compound for its application in peptide synthesis.

Caption: Logical workflow for solubility assessment of this compound.

Signaling Pathway for Solvent Selection in SPPS

The choice of solvent in Solid-Phase Peptide Synthesis (SPPS) is critical and can be viewed as a decision pathway influenced by the properties of the protected amino acid and the growing peptide chain.

Caption: Decision pathway for solvent selection in SPPS.

References

Methodological & Application

Application Notes and Protocols for the Use of (Fmoc-Cys-OtBu)₂ in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of disulfide bridges is a critical step in the synthesis of many biologically active peptides, as these bonds are essential for maintaining their conformational structure and stability. The use of the pre-formed disulfide dimer, (Fmoc-Cys-OtBu)₂, in solid-phase peptide synthesis (SPPS) offers a direct and efficient method for incorporating a cystine residue into a peptide sequence. This approach circumvents the need for a separate on-resin or in-solution oxidation step, potentially simplifying the synthesis of peptides with a single disulfide bond. The tert-butyl (OtBu) protecting group on the thiol function provides robust protection during peptide chain elongation and requires specific acidic conditions for its removal during the final cleavage step.

These application notes provide a detailed protocol for the incorporation of (Fmoc-Cys-OtBu)₂ into peptide sequences using Fmoc-based SPPS, along with a discussion of the critical parameters and potential challenges.

Core Principles and Advantages

The use of (Fmoc-Cys-OtBu)₂ is based on the standard Fmoc/tBu SPPS strategy. The Fmoc group provides temporary protection of the α-amino groups and is removed at each cycle with a mild base, typically piperidine. The OtBu group, along with other side-chain protecting groups, is stable to these conditions and is removed during the final acidolytic cleavage from the solid support.

Advantages of using (Fmoc-Cys-OtBu)₂:

-

Direct Incorporation of Disulfide Bridge: Simplifies the synthetic workflow by eliminating a separate oxidation step.

-

Orthogonality: Compatible with the standard Fmoc/tBu protection scheme.

-

Reduced Risk of Side Reactions: Avoids potential side reactions associated with on-resin oxidation, such as over-oxidation or modification of sensitive residues.

Challenges to Consider:

-

Steric Hindrance: As a dimeric molecule, (Fmoc-Cys-OtBu)₂ is sterically hindered, which can lead to lower coupling efficiency compared to monomeric amino acids.

-

Racemization: Cysteine derivatives are known to be susceptible to racemization during activation and coupling, especially when using phosphonium or uronium-based coupling reagents in the presence of strong bases.[1]

-

Cleavage of the OtBu Group: The S-tBu group is highly stable to standard TFA cleavage conditions and requires a more potent cleavage cocktail for efficient removal.[1][2][3]

Data Presentation

| Parameter | Coupling Reagent/Condition | Value (% Racemization) | Notes |

| Racemization | DIPCDI/Oxyma Pure | 3.3% | Racemization of Fmoc-Cys(Trt)-OH.[4] |

| HCTU/DIEA (Microwave, 50°C) | 10.9% | Significant racemization with uronium reagents.[4] | |

| HCTU/DIEA (Microwave, 80°C) | 26.6% | Increased temperature exacerbates racemization.[4] | |

| DIPCDI/Oxyma Pure | 0.74% | Racemization of Fmoc-Cys(Thp)-OH.[1] |

Experimental Protocols

The following protocols are provided as a "best-practice" guide for the use of (Fmoc-Cys-OtBu)₂ in manual SPPS on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and solid support.

Protocol 1: Coupling of (Fmoc-Cys-OtBu)₂

This protocol is designed to mitigate the risks of incomplete coupling due to steric hindrance and racemization.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

(Fmoc-Cys-OtBu)₂

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for 30-60 minutes.

-

Wash the resin thoroughly with DMF (3 x 5 mL).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve (Fmoc-Cys-OtBu)₂ (1.5 to 2.0 equivalents relative to resin loading) and HOBt or OxymaPure (3 to 4 equivalents) in DMF.

-

Add DIC (3 to 4 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test (or other appropriate ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, a second coupling is recommended.

-

-

Washing:

-

After complete coupling, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and by-products.

-

Protocol 2: Standard Fmoc-SPPS Cycle

This protocol outlines the steps for chain elongation following the incorporation of (Fmoc-Cys-OtBu)₂.

Procedure:

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution and repeat the treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Coupling of the Next Amino Acid:

-

Couple the next Fmoc-protected amino acid using standard coupling protocols (e.g., with DIC/HOBt or a uronium/phosphonium reagent).

-

-

Washing:

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Repeat:

-

Repeat steps 1-3 for all subsequent amino acids in the peptide sequence.

-

Protocol 3: Cleavage and Deprotection of the OtBu Groups

The S-tBu group is resistant to standard TFA cleavage conditions. A more potent cleavage cocktail is required.

Materials and Reagents:

-

Dry peptidyl-resin

-

Trimethylsilyl bromide (TMSBr)

-

Thioanisole

-

Trifluoroacetic acid (TFA)

-

1,2-Ethanedithiol (EDT)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation (perform in a well-ventilated fume hood):

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualization of the Experimental Workflow

Caption: Workflow for SPPS using (Fmoc-Cys-OtBu)₂.

References

Application Notes and Protocols for the Incorporation of (Fmoc-Cys-OtBu)2 into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes